Cas no 26908-23-6 (3-(furan-2-yl)propan-1-ol)

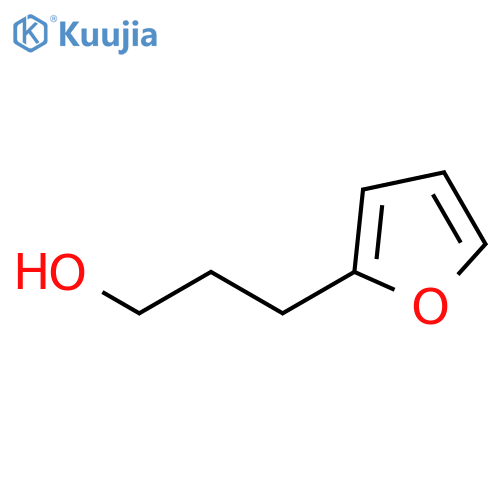

3-(furan-2-yl)propan-1-ol structure

商品名:3-(furan-2-yl)propan-1-ol

3-(furan-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Furanpropanol

- 3-(furan-2-yl)propan-1-ol

- 3-(2-furanyl)-1-propanol

- 3-(2-furanyl)propan-1-ol

- 3-(2-furyl)-1-propanol

- 3-(2-Furyl)propan-1-ol

- 3-(2-furyl)propanol

- 3-(furan-2-yl)propanol

- 3-furan-2-yl-propan-1-ol

- AC1L5FAY

- AC1Q7COE

- AR-1E1861

- CTK1A5755

- NSC18514

- SureCN837175

- FT-0715590

- NSC-18514

- DTXSID50949697

- RDXPZEOZOFBBAJ-UHFFFAOYSA-N

- F88365

- EN300-125520

- SCHEMBL837175

- 26908-23-6

- BBA90823

- DA-26189

-

- インチ: InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2

- InChIKey: RDXPZEOZOFBBAJ-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1CCCO

計算された属性

- せいみつぶんしりょう: 126.0681

- どういたいしつりょう: 126.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 73.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 33.4Ų

じっけんとくせい

- PSA: 33.37

3-(furan-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B414745-50mg |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 50mg |

155.00 | 2021-08-17 | ||

| TRC | B414745-1g |

3-(Furan-2-yl)propan-1-ol |

26908-23-6 | 1g |

$ 1217.00 | 2023-04-18 | ||

| Enamine | EN300-125520-2.5g |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 93% | 2.5g |

$1034.0 | 2023-06-08 | |

| Enamine | EN300-125520-100mg |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 93.0% | 100mg |

$152.0 | 2023-10-02 | |

| Aaron | AR01A54Z-5g |

3-(Furan-2-yl)propan-1-ol |

26908-23-6 | 98% | 5g |

$927.00 | 2025-02-09 | |

| A2B Chem LLC | AV51735-100mg |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 95% | 100mg |

$70.00 | 2024-04-20 | |

| 1PlusChem | 1P01A4WN-1g |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 95% | 1g |

$709.00 | 2025-03-04 | |

| Enamine | EN300-125520-2500mg |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 93.0% | 2500mg |

$1034.0 | 2023-10-02 | |

| Chemenu | CM716112-1g |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 95%+ | 1g |

$605 | 2024-07-28 | |

| Chemenu | CM716112-250mg |

3-(furan-2-yl)propan-1-ol |

26908-23-6 | 95%+ | 250mg |

$224 | 2024-07-28 |

3-(furan-2-yl)propan-1-ol 関連文献

-

R. Herbois,S. No?l,B. Léger,S. Tilloy,S. Menuel,A. Addad,B. Martel,A. Ponchel,E. Monflier Green Chem. 2015 17 2444

-

2. Intramolecular Diels–Alder reactions of 1-phenylsulfonylalka-1,2,(ω???3),(ω???1)-tetraenesJames R. Bull,Richard Gordon,Roger Hunter J. Chem. Soc. Perkin Trans. 1 2000 3129

-

3. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367

26908-23-6 (3-(furan-2-yl)propan-1-ol) 関連製品

- 4229-91-8(2-Propylfuran)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26908-23-6)3-(furan-2-yl)propan-1-ol

清らかである:99%

はかる:1g

価格 ($):346